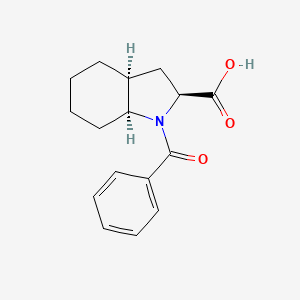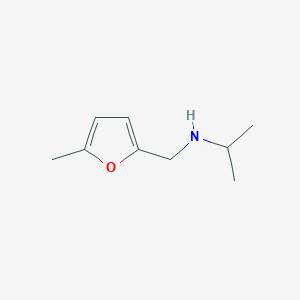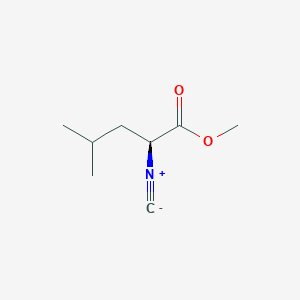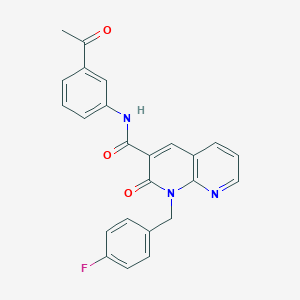
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .科学的研究の応用
Synthesis and Structural Analysis
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a compound that has been a subject of interest in the synthesis and crystal structure analysis. For instance, Huang et al. (2021) synthesized similar boric acid ester intermediates with benzene rings, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. These compounds were obtained through a three-step substitution reaction and their structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study highlighted the importance of conformational analysis and molecular electrostatic potential in understanding the physicochemical properties of such compounds (Huang et al., 2021).
Application in Formulation Development
This compound's characteristics make it significant in the formulation development for therapeutic applications. A study by Burton et al. (2012) investigated the development of a precipitation-resistant solution formulation for a poorly water-soluble compound (Compound A) for the treatment of arrhythmia. Although not directly studying this compound, this research offers insights into the challenges and approaches in formulating compounds with similar solubility profiles for therapeutic use (Burton et al., 2012).
Molecular Docking and Biological Activity Studies
The compound's structure makes it suitable for molecular docking and biological activity studies. Sivakumar et al. (2021) conducted a study on a similar molecule, analyzing its molecular structure, spectroscopic characteristics, and antimicrobial activity. Their research involved comprehensive computational and experimental techniques, including DFT analysis and molecular docking, highlighting the potential biomedical applications of such compounds (Sivakumar et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-11-2-3-12(8-15(11)19)17(22)21-7-5-13(10-21)23-16-4-6-20-9-14(16)18/h2-4,6,8-9,13H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNISEYRNXELQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2770295.png)


![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2770299.png)
![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct](/img/structure/B2770301.png)
![1-[4-(Methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2770303.png)




![(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2770309.png)


